Cas no 122921-57-7 ([1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester)
![[1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester structure](https://fr.kuujia.com/scimg/cas/122921-57-7x500.png)
122921-57-7 structure
Nom du produit:[1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester
[1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester Propriétés chimiques et physiques
Nom et identifiant
-
- [1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester
- 2-Oxo-4-{(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl}h exahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate
- (E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl[1,1'-biphenyl]-4-carboxylate
- [2-oxo-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
- 122921-57-7
- (E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
- REL-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID (3AR,4R,5R,6AS)-HEXAHYDRO-2-OXO-4-[(1E)-3-OXO-4-[3-(TRIFLUOROMETHYL)PHENOXY]-1-BUTEN-1-YL]-2H-CYCLOPENTA[B]FURAN-5-YL ESTER
- SCHEMBL11909545
- Rel-[1,1'-biphenyl]-4-carboxylic acid(3ar,4r,5r,6as)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester
- AKOS015896616
- [1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester
- 40695-33-8
- 54142-64-2
-
- MDL: MFCD16620488
- Piscine à noyau: InChI=1S/C31H25F3O6/c32-31(33,34)22-7-4-8-24(15-22)38-18-23(35)13-14-25-26-16-29(36)39-28(26)17-27(25)40-30(37)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,25-28H,16-18H2/b14-13+
- La clé Inchi: FLEHAOYBYPJWKG-BUHFOSPRSA-N
- Sourire: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC4C(CC(=O)O4)C3/C=C/C(=O)COC5=CC=CC(=C5)C(F)(F)F
Propriétés calculées
- Qualité précise: 550.16032300g/mol
- Masse isotopique unique: 550.16032300g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 10
- Complexité: 934
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6.3
- Surface topologique des pôles: 78.9Ų
Propriétés expérimentales
- Dense: 1.37
- Point de fusion: 699.684 °C at 760 mmHg
- Point d'ébullition: 362.651 °C
- Point d'éclair: 362.651oC
- Le PSA: 78.90000
- Le LogP: 6.05370
[1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester Littérature connexe
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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3. Book reviews
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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